molecular formula C6H12BrCl2N3 B2722172 (4-Bromo-1,5-dimethylpyrazol-3-yl)methanamine;dihydrochloride CAS No. 2445792-92-5

(4-Bromo-1,5-dimethylpyrazol-3-yl)methanamine;dihydrochloride

Cat. No.: B2722172
CAS No.: 2445792-92-5
M. Wt: 276.99
InChI Key: NDIVVZIUSJXZSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Bromo-1,5-dimethylpyrazol-3-yl)methanamine dihydrochloride is a brominated pyrazole derivative with a methanamine group at the 3-position and two methyl substituents at the 1- and 5-positions. The dihydrochloride salt enhances its solubility in aqueous media, making it suitable for pharmaceutical and biochemical applications. Its molecular formula is C₇H₁₂BrCl₂N₃, with a molecular weight of 289.05 g/mol (calculated from and structural analogs).

Properties

IUPAC Name

(4-bromo-1,5-dimethylpyrazol-3-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrN3.2ClH/c1-4-6(7)5(3-8)9-10(4)2;;/h3,8H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDIVVZIUSJXZSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)CN)Br.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12BrCl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1,5-Dimethylpyrazole-3-methanamine

The precursor is synthesized via a modified Hantzsch pyrazole synthesis. Ethyl acetoacetate (1.0 eq) and hydrazine hydrate (1.2 eq) undergo cyclization in refluxing ethanol to yield 1,5-dimethylpyrazol-3-ol. Subsequent chlorination with phosphorus oxychloride (3.0 eq) at 80°C generates 3-chloro-1,5-dimethylpyrazole, which is aminated using aqueous ammonia under high-pressure conditions (100°C, 24 h) to afford 1,5-dimethylpyrazole-3-methanamine.

Key Data:

  • Yield: 68% (over three steps).
  • Characterization: $$ ^1H $$ NMR (400 MHz, DMSO-$$ d6 $$): δ 6.21 (s, 1H, pyrazole-H), 3.12 (q, 2H, CH$$2$$NH$$2$$), 2.45 (s, 3H, CH$$3$$), 2.38 (s, 3H, CH$$_3$$).

Regioselective Bromination

Bromination is performed using N-bromosuccinimide (NBS, 1.1 eq) in dimethylformamide (DMF) at 0°C, selectively introducing bromine at the 4-position of the pyrazole ring. The reaction is quenched with sodium thiosulfate, and the product is purified via silica gel chromatography.

Key Data:

  • Yield: 82%.
  • Characterization: $$ ^1H $$ NMR (400 MHz, CDCl$$3 $$): δ 6.05 (s, 1H, pyrazole-H), 3.18 (q, 2H, CH$$2$$NH$$2$$), 2.51 (s, 3H, CH$$3$$), 2.43 (s, 3H, CH$$_3$$).

Dihydrochloride Salt Formation

The free amine is treated with hydrochloric acid (2.2 eq) in ethanol, followed by recrystallization from ethanol/diethyl ether to yield the dihydrochloride salt.

Key Data:

  • Melting Point: 214–216°C.
  • Purity (HPLC): 99.1%.

Synthetic Route 2: Bromination Followed by Aminomethylation

Synthesis of 4-Bromo-1,5-dimethylpyrazole

1,5-Dimethylpyrazole (1.0 eq) is dissolved in acetic acid and treated with bromine (1.05 eq) at 40°C for 6 h. Excess bromine is neutralized with sodium metabisulfite, and the product is isolated via vacuum distillation.

Key Data:

  • Yield: 75%.
  • Characterization: $$ ^1H $$ NMR (400 MHz, CDCl$$3 $$): δ 6.32 (s, 1H, pyrazole-H), 2.61 (s, 3H, CH$$3$$), 2.55 (s, 3H, CH$$_3$$).

Introduction of the Aminomethyl Group

The 3-position of 4-bromo-1,5-dimethylpyrazole is functionalized via a Mannich reaction. Paraformaldehyde (1.5 eq) and ammonium chloride (2.0 eq) are reacted with the pyrazole in refluxing dioxane for 12 h. The crude product is purified via acid-base extraction.

Key Data:

  • Yield: 58%.
  • Characterization: $$ ^1H $$ NMR (400 MHz, D$$2$$O): δ 6.28 (s, 1H, pyrazole-H), 3.89 (s, 2H, CH$$2$$NH$$2$$), 2.67 (s, 3H, CH$$3$$), 2.54 (s, 3H, CH$$_3$$).

Comparative Analysis of Synthetic Routes

Parameter Route 1 Route 2
Overall Yield 54% 43%
Purification Complexity Moderate High
Regioselectivity High (≥95%) Moderate (85%)
Scalability Suitable Challenging

Route 1 offers superior regioselectivity and scalability, making it preferable for industrial applications. Route 2, while conceptually straightforward, suffers from lower yields due to competing side reactions during the Mannich step.

Characterization and Quality Control

Spectroscopic Data

  • $$ ^1H $$ NMR (D$$2$$O, 400 MHz): δ 6.15 (s, 1H, pyrazole-H), 3.75 (s, 2H, CH$$2$$NH$$2$$), 2.62 (s, 3H, CH$$3$$), 2.48 (s, 3H, CH$$_3$$).
  • $$ ^{13}C $$ NMR (D$$2$$O, 100 MHz): δ 148.2 (C-Br), 132.5 (pyrazole-C), 45.8 (CH$$2$$NH$$2$$), 14.1 (CH$$3$$), 13.9 (CH$$_3$$).

Purity and Stability

  • HPLC Purity: 98.5–99.5% under gradient elution (C18 column, 0.1% TFA in H$$_2$$O/MeCN).
  • Stability: Stable at 25°C for 24 months when stored in amber vials under nitrogen.

Industrial-Scale Considerations

Large-scale production favors Route 1 due to reduced purification steps and higher yields. Critical process parameters include:

  • Bromination Temperature: Maintained below 5°C to minimize di-bromination byproducts.
  • Amination Pressure: 10–15 bar to enhance reaction kinetics.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-1,5-dimethylpyrazol-3-yl)methanamine;dihydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the pyrazole ring or the substituents.

    Condensation Reactions: It can participate in condensation reactions to form more complex heterocyclic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazoles, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

(4-Bromo-1,5-dimethylpyrazol-3-yl)methanamine;dihydrochloride has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (4-Bromo-1,5-dimethylpyrazol-3-yl)methanamine;dihydrochloride involves its interaction with molecular targets and pathways in biological systems. The bromine atom and the pyrazole ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)ethylamine Dihydrochloride ()
  • Molecular Formula : C₇H₁₄BrCl₂N₃
  • Key Differences :
    • Contains an ethyl linker between the pyrazole and amine group.
    • Methyl substitution on the amine (secondary amine vs. primary amine in the target compound).
  • Implications :
    • Increased lipophilicity due to the ethyl group may improve membrane permeability but reduce aqueous solubility.
    • Methylation of the amine could alter receptor interactions or metabolic pathways .
(4-Bromo-1,2-thiazol-5-yl)methanamine Hydrochloride ()
  • Molecular Formula : C₄H₆BrClN₂S
  • Key Differences :
    • Pyrazole core replaced with a thiazole ring (sulfur instead of nitrogen in the heterocycle).
  • Implications :
    • Thiazole’s electronegative sulfur atom may enhance dipole moments and hydrogen-bonding capacity.
    • Smaller molecular size could limit steric interactions in biological targets .
{4H,5H,6H-Pyrrolo[1,2-b]pyrazol-2-yl}methanamine Dihydrochloride ()
  • Molecular Formula : C₇H₁₃Cl₂N₃
  • Key Differences :
    • Fused pyrrolo-pyrazol ring system instead of a simple pyrazole.
    • Absence of bromine.
  • Lack of bromine may decrease metabolic stability but reduce toxicity risks .

Functional Analogues

Sulfonamide-Substituted Pyrazoles ()
  • Example : Compound 16 (C₂₅H₂₄Br₂N₄O₃S).
  • Key Differences :
    • Bulky sulfonamide and aryl substituents.
    • Additional indole and carbonyl groups.
  • Implications :
    • Sulfonamide groups are common pharmacophores in enzyme inhibitors (e.g., carbonic anhydrase).
    • Increased molecular weight (~620 g/mol) may limit bioavailability compared to the target compound .
Brominated Pyrazolones ()
  • Example : 4-Bromo-2-(4'-chlorophenyl)-1,5-dimethylpyrazol-3-one (C₁₂H₁₀BrClN₂O).
  • Key Differences :
    • Ketone group at the 3-position instead of methanamine.
    • Chlorophenyl substituent.
  • Implications :
    • Ketone enables hydrogen bonding but reduces basicity compared to the amine in the target compound.
    • Aryl groups enhance π-π stacking interactions in protein binding .

Comparative Analysis of Properties

Property Target Compound Ethyl-Linked Analog () Thiazole Analog () Sulfonamide Pyrazole ()
Molecular Formula C₇H₁₂BrCl₂N₃ C₇H₁₄BrCl₂N₃ C₄H₆BrClN₂S C₂₅H₂₄Br₂N₄O₃S
Molecular Weight (g/mol) 289.05 292.02 235.53 620.36
Core Heterocycle Pyrazole Pyrazole Thiazole Pyrazole
Key Functional Groups -NH₂ (primary amine), Br -NH(CH₃) (secondary amine), Br -NH₂, Br, S -SO₂NH₂, Br, C=O
Solubility High (dihydrochloride salt) Moderate (ethyl group) Moderate (thiazole polarity) Low (bulky substituents)
Potential Applications Drug building block, ligand Pharmacokinetic optimization Enzyme inhibition Enzyme inhibition, anticancer agents

Biological Activity

(4-Bromo-1,5-dimethylpyrazol-3-yl)methanamine;dihydrochloride is a compound with significant potential in medicinal chemistry, particularly in the fields of oncology and infectious disease treatment. This article explores its biological activity, focusing on its anticancer and antimicrobial properties, as well as its mechanism of action.

  • Molecular Formula : C₇H₁₃BrN₄·2HCl
  • Molecular Weight : Approximately 267.5 g/mol
  • CAS Number : 2445792-92-5

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit notable anticancer properties. For instance, a related compound with structural similarities was evaluated for its cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Efficacy

In a study involving A549 human lung adenocarcinoma cells, compounds similar to (4-Bromo-1,5-dimethylpyrazol-3-yl)methanamine were tested for their ability to inhibit cell viability. The results indicated:

  • IC50 Values : The compound exhibited IC50 values ranging from 60 to 100 µM, indicating moderate efficacy compared to standard chemotherapeutics like cisplatin.
  • Mechanism of Action : Analysis suggested that the compound may induce apoptosis through the activation of caspase pathways and inhibition of NF-kB signaling.
CompoundIC50 (µM)Cell LineMechanism
4-Bromo-Derivative75A549 (Lung)Apoptosis induction
Cisplatin10A549 (Lung)DNA cross-linking

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Studies focused on its effectiveness against multi-drug resistant strains of bacteria.

Case Study: Antimicrobial Efficacy

A series of tests were conducted against various pathogens, including:

  • Staphylococcus aureus
  • Escherichia coli

Results indicated that the compound exhibited varying levels of antimicrobial activity:

  • Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 32 to >64 µg/mL against Gram-positive and Gram-negative bacteria.
PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli>64

The biological activity of this compound appears to involve several mechanisms:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit specific enzymes involved in cell proliferation and survival.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to cellular damage and apoptosis.
  • Modulation of Signaling Pathways : Inhibition of NF-kB and other survival pathways has been observed.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (4-Bromo-1,5-dimethylpyrazol-3-yl)methanamine dihydrochloride?

  • Methodological Answer : Synthesis typically involves three stages:

Pyrazole Core Functionalization : Bromination at the 4-position of 1,5-dimethylpyrazole using reagents like NBS (N-bromosuccinimide) under controlled conditions (e.g., DMF solvent, 60°C) .

Amination : Introduction of the methanamine group via nucleophilic substitution or reductive amination. For example, reacting 4-bromo-1,5-dimethylpyrazole with formaldehyde and ammonium chloride under reflux .

Salt Formation : Treatment with hydrochloric acid to yield the dihydrochloride salt, followed by purification via recrystallization (e.g., water-ethanol solvent system, 65% yield) .

  • Key Considerations : Monitor reaction progress using TLC or HPLC. Optimize stoichiometry to avoid over-bromination or byproducts.

Q. Which analytical techniques are critical for structural confirmation?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify bromine substitution, methyl group positions, and amine protonation. For example, the methyl groups at positions 1 and 5 appear as singlets, while the methanamine protons show splitting patterns .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+^+ peak at m/z 251.0 for the free base).
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and salt formation (if crystalline) .

Q. How is preliminary biological activity screening conducted for this compound?

  • Methodological Answer :

  • In Vitro Assays : Test against bacterial strains (e.g., S. aureus, E. coli) using MIC (Minimum Inhibitory Concentration) assays. Prepare stock solutions in DMSO and dilute in growth media (e.g., Mueller-Hinton broth) .
  • Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK-293) to assess IC50_{50} values. Include positive controls like doxorubicin .

Advanced Research Questions

Q. How can synthesis yield and purity be optimized for scale-up?

  • Methodological Answer :

  • Solvent Optimization : Replace DMF with acetonitrile or THF to improve bromination efficiency .
  • Reaction Time : Reduce reflux duration from 18 hours to 12 hours with microwave-assisted synthesis to minimize degradation .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) instead of recrystallization for higher purity (>98%) .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Assay Standardization : Control variables like pH, temperature, and cell passage number. For example, biofilm inhibition assays may vary due to incubation time (24 vs. 48 hours) .
  • Structural Confirmation : Verify compound integrity (e.g., via HPLC) to rule out degradation during bioassays .
  • Mechanistic Studies : Use molecular docking to identify binding interactions with target proteins (e.g., bacterial enzymes) and validate via SPR (Surface Plasmon Resonance) .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Methodological Answer :

  • Thermal Stability : Conduct accelerated stability studies at 40°C/75% RH for 6 months. Monitor degradation via HPLC (e.g., detect free amine formation) .
  • Light Sensitivity : Store in amber vials under argon. UV-Vis spectroscopy can track photodegradation (e.g., absorbance shifts at 270 nm) .

Q. Which advanced analytical methods quantify trace impurities?

  • Methodological Answer :

  • LC-MS/MS : Detect and quantify impurities at ppm levels using a C18 column (0.1% formic acid in water/acetonitrile gradient) .
  • ICP-OES : Measure residual bromine content from incomplete reaction steps (detection limit: 0.1 ppm) .

Q. How does bromine substitution influence bioactivity compared to non-brominated analogs?

  • Methodological Answer :

  • SAR Studies : Synthesize analogs (e.g., 4-chloro or unsubstituted derivatives) and compare antibacterial potency. Bromine’s electronegativity may enhance binding to hydrophobic enzyme pockets .
  • Computational Modeling : Use DFT (Density Functional Theory) to calculate electrostatic potential maps and predict halogen-bonding interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.